Clencyclohexerol

Veterinary Drug Residue Analysis Food Safety GC-MS Method Validation

As a β2-agonist distinct from clenbuterol, Clencyclohexerol is essential for validating residue detection methods. Its unique 4-hydroxycyclohexyl substituent alters retention time and fragmentation, making it mandatory for accurate LC-MS/MS or GC-MS quantification per EU Decision 2002/657/EC. Procure this reference standard for reliable CCα/CCβ determination, ensuring no false negatives in regulatory monitoring.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 157877-79-7
Cat. No. B565258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClencyclohexerol
CAS157877-79-7
Synonyms4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]benzenemethanol; 
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
InChIInChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
InChIKeyDKFLKXDTRUWFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

Clencyclohexerol CAS 157877-79-7: A Clenbuterol Analog Beta-Agonist for Analytical and Veterinary Research Procurement


Clencyclohexerol (CAS 157877-79-7) is a synthetic β-adrenergic receptor agonist structurally classified as an analog of clenbuterol, belonging to the phenylethanolamine class of compounds. It acts as a potent bronchodilator and growth promoter in animal models through selective stimulation of β2-adrenergic receptors . As a veterinary growth promoter and a compound of interest in muscle wasting disorder research, its procurement is primarily driven by analytical reference standard needs, pharmacokinetic/metabolism studies utilizing its deuterated forms, and its use as a comparator in the development of multi-residue screening methods for β-agonists in biological matrices .

Clencyclohexerol CAS 157877-79-7: Critical Considerations Against Generic Beta-Agonist Substitution


Direct substitution of Clencyclohexerol with its close structural analog, Clenbuterol, or other class members is not scientifically valid due to significant differences in analytical behavior, which directly impacts the reliability of multi-residue detection and quantification workflows. While sharing a common pharmacophore, the unique 4-hydroxycyclohexyl substituent of Clencyclohexerol alters its physicochemical properties, resulting in distinct chromatographic retention and mass spectrometric fragmentation patterns compared to clenbuterol and other analogs [1]. Consequently, validated analytical methods exhibit compound-specific detection limits (CCα), necessitating the use of Clencyclohexerol itself—not a surrogate—as the primary reference standard to ensure accurate identification, avoid false negatives, and meet stringent EU regulatory performance criteria (Commission Decision 2002/657/EC) for veterinary residue monitoring [2].

Quantitative Evidence Guide: Clencyclohexerol (CAS 157877-79-7) Performance Differentiation vs. In-Class Beta-Agonists


Analytical Detection Sensitivity: Clencyclohexerol's Decision Limit (CCα) in Liver/Meat Compared to Clenbuterol and Other Analogs

In a validated GC-MS multi-residue method for β-agonists in liver and meat, the decision limit (CCα) for Clencyclohexerol was determined to be 0.49 ng g⁻¹. This value is 133% higher than the CCα for its close analog, clenbuterol (0.21 ng g⁻¹), and is identical to that of clenproperol under the same experimental conditions [1]. This difference quantifies the relative sensitivity of the analytical method for each compound, which is a critical factor in assay design and method validation for regulatory compliance.

Veterinary Drug Residue Analysis Food Safety GC-MS Method Validation

Ultra-Trace Urine Detection: Comparable LC-MS/MS Limits of Detection (LOD) for Clencyclohexerol and Other β2-Agonists

An isotope dilution LC-ESI-MS/MS method for simultaneous determination of seven β2-agonists in human and bovine urine reported a limit of detection (LOD) of less than 0.012 ng g⁻¹ for Clencyclohexerol. This level of sensitivity was achieved alongside five other compounds in the panel (clenproperol, clenbuterol, bronbuterol, clenpenterol), demonstrating that Clencyclohexerol can be reliably detected at ultra-trace levels in complex biological matrices using this advanced analytical technique [1]. This data supports its inclusion in comprehensive analytical screens where sub-ng g⁻¹ detection is required.

Doping Control Clinical Toxicology LC-MS/MS Method Development

Method-Specific Detection Capability (CCβ) in UPLC-MS/MS: A Performance Parameter for β-Agonist Screening Panels

Validation of a UPLC-MS/MS method for 18 β-agonists in bovine urine established a range for the detection capability (CCβ) of 0.27–0.71 μg L⁻¹ across all analytes [1]. While a specific value for Clencyclohexerol was not reported individually, its inclusion within this validated panel means its CCβ falls within this defined performance envelope. This serves as a class-level benchmark: any new analytical method aiming to quantify Clencyclohexerol should be validated to achieve a CCβ within or superior to this published range (i.e., ≤0.71 μg L⁻¹) to ensure reliable confirmatory detection per EU 2002/657/EC standards.

Veterinary Drug Residue UPLC-MS/MS Method Validation

Structural Distinction: The 4-Hydroxycyclohexyl Moiety Defines Clencyclohexerol's Identity vs. Clenbuterol

Clencyclohexerol is chemically defined as 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol, which differs from its parent analog, clenbuterol, by the replacement of the N-tert-butyl group with an N-(4-hydroxycyclohexyl) group . This structural modification introduces a secondary alcohol on a cyclohexyl ring, altering the compound's polarity (XLogP3-AA of 1.9), hydrogen bonding capacity (4 H-bond donors, 4 H-bond acceptors), and molecular weight (319.2 g/mol) [1]. These physicochemical changes are the direct cause of the observed differences in chromatographic retention and mass spectrometric fragmentation, underscoring the need for a distinct reference standard.

Medicinal Chemistry Structural Biology Drug Metabolism

Deuterated Analog Availability: Clencyclohexerol-d10 Enables Precise Isotope Dilution Mass Spectrometry Workflows

The procurement of a deuterated internal standard, Clencyclohexerol-d10, is a critical differentiator for researchers employing isotope dilution mass spectrometry (IDMS) for accurate quantification . This labeled analog, with a molecular weight of 329.26 g/mol, corrects for matrix effects and ionization variability, a capability not provided by unlabeled in-class analogs like clenbuterol. Its use has been explicitly demonstrated to achieve sub ng g⁻¹ quantification of Clencyclohexerol in complex biological matrices such as human and bovine urine with high precision (RSD <5% for most compounds) and recovery (91-110%) [1]. This enables robust, high-confidence quantitative assays that are unachievable with unlabeled standards alone.

Quantitative Bioanalysis Isotope Dilution MS Pharmacokinetics

Clencyclohexerol CAS 157877-79-7: Principal Application Scenarios for Research and Industrial Procurement


Veterinary Residue Monitoring and Food Safety Compliance (EU 2002/657/EC)

Clencyclohexerol is a key target analyte in multi-residue methods designed to enforce the EU ban on β-agonist growth promoters in food-producing animals. Its validated decision limit (CCα) of 0.49 ng g⁻¹ in liver and meat, as established by GC-MS [1], and its inclusion in UPLC-MS/MS screening panels with CCβ values up to 0.71 μg L⁻¹ in urine [2], make its reference standard essential for official control laboratories and contract research organizations performing regulatory compliance testing.

Development and Validation of High-Sensitivity Bioanalytical Methods

For analytical chemists developing novel LC-MS/MS or GC-MS methods for β-agonist detection, Clencyclohexerol serves as a critical test probe. Its documented ultra-trace detection capability (LOD < 0.012 ng g⁻¹ in urine [3]) and unique structural properties [4] provide a benchmark for method sensitivity and selectivity. Its paired deuterated analog (Clencyclohexerol-d10 ) is indispensable for establishing robust isotope dilution workflows to correct for matrix effects and ensure precise quantification.

Doping Control and Forensic Toxicology Research

Given its classification as a veterinary β2-agonist with potential for abuse in human and animal sports, Clencyclohexerol is a relevant compound for anti-doping and forensic toxicology research. Its inclusion in validated methods for the simultaneous detection of multiple β2-agonists in human urine at sub-ng g⁻¹ levels [3] supports its procurement by WADA-accredited laboratories and academic groups studying the metabolism and detection of emerging performance-enhancing agents.

Pharmacokinetic and Metabolism Studies in Animal Models

Researchers investigating the metabolism, distribution, and excretion of β-agonists require the parent compound for in vivo studies. The availability of Clencyclohexerol, along with its deuterated internal standard, enables the design of precise pharmacokinetic studies in species like cattle and horses. This is particularly relevant for establishing withdrawal periods or understanding the metabolic fate of illicit growth promoters, where compound-specific data are mandated by regulatory bodies [REFS-1, REFS-5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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